molecular formula C6H9ClN2O3S B11725432 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride

4-Hydrazinylbenzene-1-sulfonic acid hydrochloride

Cat. No.: B11725432
M. Wt: 224.67 g/mol
InChI Key: XIVNIDRSRRIUHQ-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzene-1-sulfonic acid hydrochloride (CAS: 17852-52-7) is a sulfonamide derivative characterized by a benzene ring substituted with a hydrazinyl group (-NHNH₂) at the para position and a sulfonic acid group (-SO₃H) at the ortho position, with a hydrochloride counterion. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide-based drugs like Celecoxib, a COX-2 inhibitor .

Key properties include:

  • Molecular Formula: C₆H₈ClN₃O₃S
  • Molecular Weight: 245.67 g/mol
  • Functional Groups: Hydrazine (-NHNH₂), sulfonic acid (-SO₃H), and hydrochloride (-HCl).

Its hydrazine moiety enables nucleophilic substitution reactions, while the sulfonic acid group enhances solubility in polar solvents. The hydrochloride form stabilizes the compound for storage and handling .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2O3S

Molecular Weight

224.67 g/mol

IUPAC Name

4-hydrazinylbenzenesulfonic acid;hydrochloride

InChI

InChI=1S/C6H8N2O3S.ClH/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4,8H,7H2,(H,9,10,11);1H

InChI Key

XIVNIDRSRRIUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride typically involves the reaction of 4-nitrobenzenesulfonic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and various substituted benzene compounds .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer agents and anti-inflammatory drugs. Notably, derivatives synthesized from 4-hydrazinylbenzene-1-sulfonic acid hydrochloride have demonstrated promising cytotoxicity against several human tumor cell lines:

  • MCF-7 (Breast Cancer) : Compounds exhibited IC50 values as low as 0.00246 μg/mL.
  • HeLa (Cervical Cancer) : Moderate to high cytotoxicity, with growth inhibition percentages reaching up to 104%.
  • A549 (Lung Cancer) : Similar trends in cytotoxicity were observed, indicating broad-spectrum anti-cancer potential .

Organic Synthesis and Industrial Applications

In organic synthesis, this compound is utilized in producing dyes, agrochemicals, and other organic compounds. Its versatility allows it to act as a reagent in various chemical reactions, including:

  • Oxidation : Leading to the formation of sulfonamide derivatives.
  • Reduction : Converting it into different hydrazine derivatives.
  • Substitution : Participating in substitution reactions to yield various substituted benzenesulfonamides .

Biochemical Research

The compound's role extends into biochemical research where it is employed in enzyme inhibition studies. It has been shown to inhibit carbonic anhydrases with IC50 values as low as 0.12 μM for specific isoforms. This inhibition can disrupt tumor cell proliferation, making it a target for anti-cancer therapies .

Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of various derivatives synthesized from this compound. The results indicated that compounds with electron-donating groups exhibited enhanced anticancer activity due to improved binding affinity to target enzymes involved in tumor growth regulation.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-70.00246CA Inhibition
Compound BHeLa0.15Apoptosis Induction
Compound CA5490.24Cell Cycle Arrest

Study 2: Synthesis of N-Arylpyrazole Derivatives

Research has shown that derivatives synthesized from this compound can lead to N-arylpyrazole derivatives, which have shown promising cytotoxicity against various human tumor cell lines .

Mechanism of Action

The mechanism of action of 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound acts as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes and the modulation of biological activity .

Comparison with Similar Compounds

B. Pharmacological Potential

  • Celecoxib Analogs : The target compound’s structural similarity to Celecoxib precursors highlights its role in COX-2 inhibitor development. In contrast, JC-171 exhibits anti-inflammatory activity via IL-6 and TNF-α suppression but lacks COX-2 specificity .
  • Acid Stability : Unlike Nicardipine Hydrochloride , which shows pH-dependent degradation in gastric environments , this compound’s stability under acidic conditions is less documented, necessitating further study.

Biological Activity

4-Hydrazinylbenzene-1-sulfonic acid hydrochloride, also known as 4-hydrazinobenzenesulfonic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₆H₈N₂O₃S·HCl
  • Molecular Weight : 202.67 g/mol
  • CAS Number : 88-13-5
  • IUPAC Name : 4-hydrazinobenzenesulfonic acid hydrochloride

Synthesis

The synthesis of 4-hydrazinobenzenesulfonic acid typically involves the reaction of sulfanilic acid with hydrazine hydrate. The process can be summarized as follows:

  • Starting Materials : Sulfanilic acid, hydrazine hydrate.
  • Reaction Conditions : The reaction is usually carried out in an acidic medium at elevated temperatures.
  • Yield : The yield can vary based on reaction conditions but generally ranges from 70% to 90%.

The biological activity of 4-hydrazinobenzenesulfonic acid is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, neutralizing free radicals and reducing oxidative stress in cellular systems.
  • Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against a range of bacteria and fungi, potentially acting by disrupting microbial cell membranes.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Biological Activity Data

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialCell membrane disruption
Enzyme inhibitionCompetitive inhibition

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of 4-hydrazinobenzenesulfonic acid using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Study 2: Antimicrobial Efficacy

In a clinical evaluation, the compound was tested against various strains of Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for use in antimicrobial formulations.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of xanthine oxidase by 4-hydrazinobenzenesulfonic acid revealed that it could reduce uric acid levels in vitro, indicating potential applications in treating gout.

Q & A

Q. What are the optimal synthetic routes for preparing 4-hydrazinylbenzene-1-sulfonic acid hydrochloride, and how can reaction parameters be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sulfonation of phenylhydrazine derivatives followed by hydrochlorination. Key parameters include:

  • Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride intermediate) .
  • pH adjustment : Use aqueous HCl (1–2 M) to stabilize the hydrazine group and prevent oxidation .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H NMR (D2_2O, 400 MHz) shows characteristic peaks at δ 7.8 ppm (aromatic protons) and δ 4.2 ppm (hydrazine NH2_2) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 237.1) confirms molecular weight .
  • Elemental analysis : Carbon (32.1%), hydrogen (3.8%), nitrogen (11.8%) align with theoretical values (±0.3% tolerance) .

Q. How should this compound be stored to prevent degradation, and what are its stability-limiting factors?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to avoid hydrolysis of the sulfonic acid group .
  • Stability risks : Exposure to moisture or alkaline conditions (pH > 8) accelerates decomposition. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) for degradation products like benzenesulfonic acid .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 irritation) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors .
  • Emergency procedures : For spills, neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in sulfonamide coupling reactions?

Methodological Answer:

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediates (e.g., sulfonyl azides) at λ = 320 nm .
  • Isotopic labeling : 15^{15}N-labeled hydrazine derivatives help identify nucleophilic attack pathways during coupling .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states for sulfonamide bond formation .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery contexts?

Methodological Answer:

  • Molecular docking : AutoDock Vina assesses binding affinity to target enzymes (e.g., carbonic anhydrase; binding energy < −8 kcal/mol) .
  • QSAR models : Train datasets with Hammett σ constants to predict substituent effects on sulfonamide activity .
  • Solubility prediction : Use COSMO-RS to optimize solvent systems (e.g., DMSO/water mixtures) for biological assays .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

  • Replicate studies : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (e.g., 10% FBS, 37°C) .
  • Structural analogs : Synthesize and test derivatives (e.g., 4-methyl or 4-nitro variants) to isolate structure-activity relationships .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in IC50_{50} values from published datasets .

Q. What methodologies are recommended for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized carbonic anhydrase II .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (≤3.0 Å) to identify key hydrogen bonds with sulfonamide groups .

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